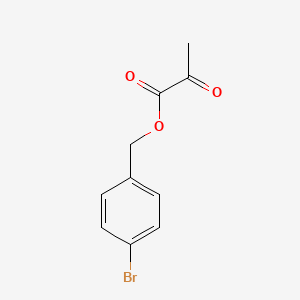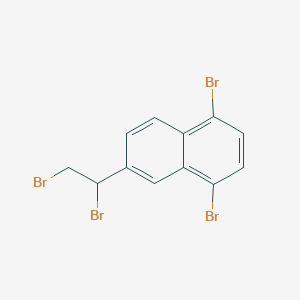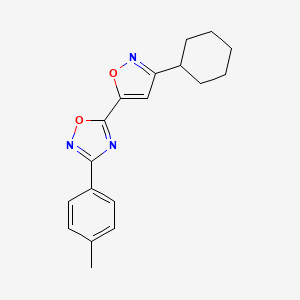![molecular formula C13H19NO3 B14189163 4-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid CAS No. 920739-87-3](/img/structure/B14189163.png)
4-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid, also known as 4-diisopropylaminosalicylic acid, is an organic compound with the molecular formula C₁₃H₁₉NO₃ and a molecular weight of 237.295 g/mol . This compound is characterized by the presence of a diisopropylamino group and a hydroxybenzoic acid moiety, making it a derivative of salicylic acid.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid typically involves the reaction of 5-aminosalicylic acid with 2-iodopropane under specific conditions . The reaction proceeds through nucleophilic substitution, where the amino group of 5-aminosalicylic acid reacts with 2-iodopropane to form the diisopropylamino derivative.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale synthesis using the same nucleophilic substitution reaction, with optimization of reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
4-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Various alkylating agents or acylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various alkylated or acylated derivatives.
科学的研究の応用
4-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxybenzoic acid moiety allows it to interact with enzymes and receptors involved in inflammatory processes, potentially inhibiting their activity and reducing inflammation . The diisopropylamino group may enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.
類似化合物との比較
Similar Compounds
Salicylic Acid: The parent compound, known for its anti-inflammatory and analgesic properties.
Aspirin (Acetylsalicylic Acid): A widely used anti-inflammatory and analgesic drug.
Mefenamic Acid: A nonsteroidal anti-inflammatory drug (NSAID) with a similar structure.
Uniqueness
4-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid is unique due to the presence of the diisopropylamino group, which imparts distinct chemical and biological properties compared to its analogs. This structural modification may enhance its efficacy and selectivity in certain applications .
特性
CAS番号 |
920739-87-3 |
|---|---|
分子式 |
C13H19NO3 |
分子量 |
237.29 g/mol |
IUPAC名 |
4-[di(propan-2-yl)amino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C13H19NO3/c1-8(2)14(9(3)4)10-5-6-11(13(16)17)12(15)7-10/h5-9,15H,1-4H3,(H,16,17) |
InChIキー |
DTDDTFSVLBUSRQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C1=CC(=C(C=C1)C(=O)O)O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cyclopropyl{4-[(2,6-dimethylphenyl)methyl]piperazin-1-yl}methanone](/img/structure/B14189084.png)


![phenyl(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B14189104.png)


![Morpholine, 4-[2-(4-chlorophenyl)-2-[4-(1H-pyrazol-4-yl)phenyl]ethyl]-](/img/structure/B14189121.png)
![Ethyl 3-[(2-amino-4,5-dichlorophenyl)ethynyl]benzoate](/img/structure/B14189128.png)
acetic acid](/img/structure/B14189140.png)
![8-Methyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14189153.png)
![4,5-Dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14189155.png)


![N-methyl-2-(1-quinolin-8-ylsulfonylpyrrolo[2,3-b]pyridin-3-yl)ethanamine](/img/structure/B14189187.png)
